molecular formula C13H16ClFN2 B2958709 N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride CAS No. 1052413-69-0

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

Cat. No. B2958709
CAS RN: 1052413-69-0
M. Wt: 254.73
InChI Key: WJPBZODGSFMVNE-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, commonly referred to as 4-FBE, is a molecule that has gained a great deal of interest in the scientific community due to its potential applications in a variety of fields. It is a synthetic compound composed of four fluorine atoms, one benzyl group, one pyrrole ring, and one ethanamine group, all of which are connected by a single carbon-carbon bond. 4-FBE has been studied for its potential applications in drug delivery, drug synthesis, and as a therapeutic agent. In

Scientific Research Applications

Chemical Synthesis and Characterization

Several studies have focused on the synthesis, characterization, and reactivity of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride derivatives. For instance, research on the synthesis of condensed hetero- or carbocycles, such as pyrroloindoles, involved the palladium-catalyzed cyclization of N-(2-halobenzyl)pyrroles, demonstrating the compound's utility in creating complex molecular architectures (Hwang, Cho, & Chang, 2008). Another study explored the reactivity of halo(pyridinium)carbenes, including those derived from N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine, highlighting their electrophilic nature and potential for forming ylides with various solvents (Moya-Barrios, Fregeau, & Cozens, 2009).

Photophysical and Electrochemical Properties

The study of the photophysical and electrochemical properties of derivatives of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine has led to insights into their potential applications in materials science. For example, the analysis of N-annulated perylene diimide dimers with benzyl and fluorinated benzyl side chains revealed their suitability as non-fullerene acceptors in organic solar cells, achieving power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).

Biological Applications

On the biological front, the compound and its derivatives have been investigated for their interactions with DNA and potential antimicrobial activities. The phosphorus-nitrogen compounds study, which included (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, evaluated their DNA interactions and antimicrobial activities, providing a basis for further exploration in therapeutic applications (Elmas et al., 2018).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2.ClH/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11;/h2-8,10,15-16H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRBHBYWCNFTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CN1)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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